

Recommended working concentration for Tubastatin A hydrochloride

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Compound of Interest

Compound Name: *Tubastatin A hydrochloride*

Cat. No.: *B1139139*

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Application Notes: Tubastatin A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubastatin A hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).^{[1][2][3]} It exhibits over 1,000-fold selectivity for HDAC6 compared to most other HDAC isoforms, with the exception of HDAC8, against which it still maintains approximately 57- to 60-fold selectivity.^{[1][4]} This specificity makes it a valuable tool for investigating the biological roles of HDAC6 in various cellular processes. HDAC6 is a unique, primarily cytoplasmic deacetylase that regulates the acetylation status of non-histone proteins, including its most well-known substrate, α -tubulin.^{[5][6]} By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of these substrates, impacting processes such as microtubule dynamics, cell motility, protein degradation, and stress responses.^{[5][7]} These application notes provide recommended working concentrations, detailed protocols for key experiments, and diagrams of associated pathways and workflows.

Quantitative Data Summary

The optimal working concentration of **Tubastatin A hydrochloride** varies depending on the application, cell type, and experimental goals. The following tables summarize key quantitative data for easy reference.

Table 1: Inhibitory Activity (IC50)

Target	IC50 Value	Assay Type	Reference
HDAC6	15 nM	Cell-free enzymatic assay	[1] [8] [9] [10] [11]
HDAC8	854 nM (0.854 μ M)	Cell-free enzymatic assay	[1] [9]
HDAC1	16.4 μ M	Cell-free enzymatic assay	[9] [11]
TNF- α Release	272 nM	LPS-stimulated THP-1 macrophages	[4]
IL-6 Release	712 nM	LPS-stimulated THP-1 macrophages	[4]

Table 2: Recommended In Vitro Working Concentrations

Application	Cell Type	Concentration Range	Incubation Time	Reference
Induction of α -tubulin Hyperacetylation	Primary cortical neurons	2.5 μ M	Not specified	[1][12]
Neuroprotection (from oxidative stress)	Primary cortical neurons	5 - 10 μ M	24 hours	[1][2][3]
Inhibition of Cell Proliferation	Various melanoma cell lines	~500 nM	Not specified	[1]
Inhibition of Cell Migration/Invasion	U-87 MG (glioblastoma)	~2 μ g/mL	Not specified	[1]
Inhibition of AKT Phosphorylation	U-87 MG (glioblastoma)	~10 μ M	Not specified	[1]
T-cell Suppression	Foxp3+ T-regulatory cells	100 ng/mL	Not specified	[1][3]

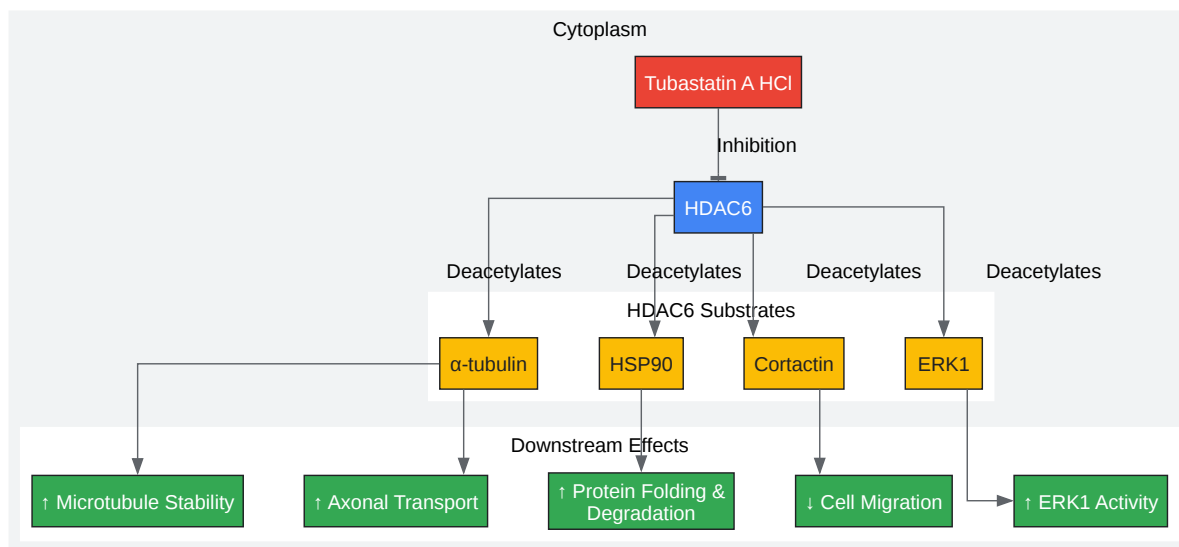
Table 3: Recommended In Vivo Dosages

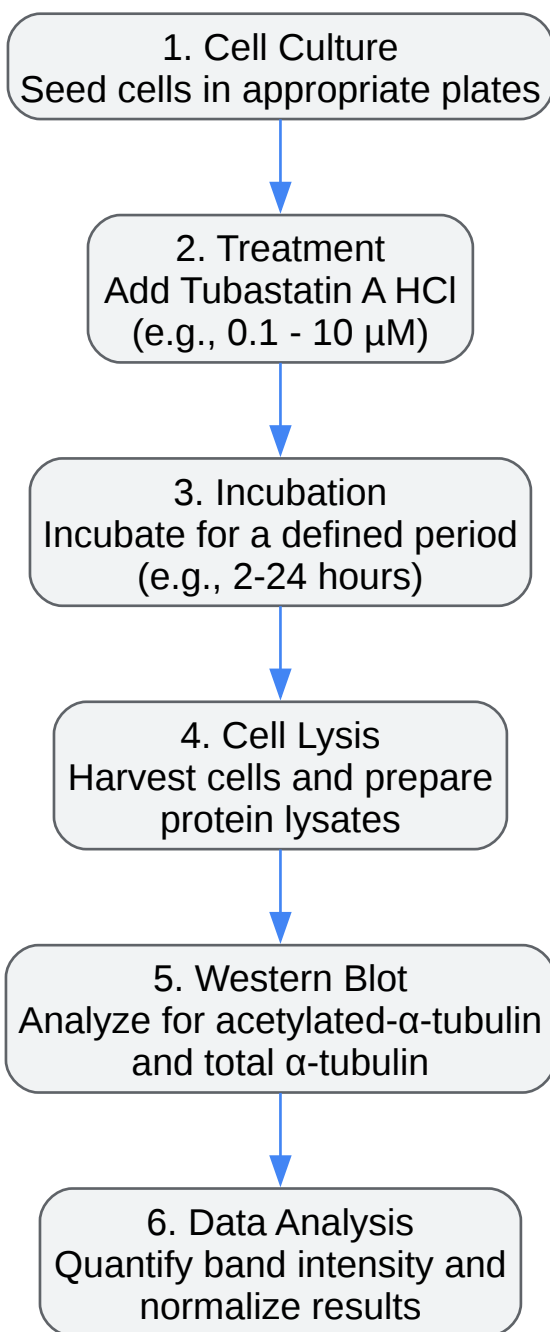
Animal Model	Application	Dosage	Administration Route	Reference
Mouse	Inflammation/Autoimmunity (Colitis)	0.5 mg/kg, daily	Intraperitoneal (i.p.)	[1]
Mouse	Alzheimer's Disease	Not specified	Not specified	[11]
Mouse	Pharmacodynamics (α -tubulin acetylation)	10 - 20 mg/kg	Intraperitoneal (i.p.)	[6]

Signaling Pathways and Workflows

HDAC6 Signaling Pathway

HDAC6 is a cytoplasmic enzyme that deacetylates several key non-histone proteins. Its inhibition by Tubastatin A leads to the accumulation of acetylated substrates, which in turn modulates various downstream cellular functions.





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